1-(Furan-2-yl)-4-methoxybutan-2-amine
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Overview
Description
1-(Furan-2-yl)-4-methoxybutan-2-amine is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound features a furan ring, which is a five-membered aromatic ring with one oxygen atom, attached to a butan-2-amine chain with a methoxy group at the fourth position.
Preparation Methods
The synthesis of 1-(Furan-2-yl)-4-methoxybutan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with a suitable amine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the amine. Industrial production methods may involve the use of catalytic hydrogenation to achieve higher yields and purity.
Chemical Reactions Analysis
1-(Furan-2-yl)-4-methoxybutan-2-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups using reagents such as halogens or nucleophiles.
Condensation: The amine group can participate in condensation reactions to form imines or amides.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include various substituted furan derivatives and amine derivatives.
Scientific Research Applications
1-(Furan-2-yl)-4-methoxybutan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-4-methoxybutan-2-amine involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, leading to various biological effects. The amine group can form hydrogen bonds with target proteins, influencing their activity. The methoxy group can enhance the compound’s solubility and bioavailability, improving its pharmacokinetic properties.
Comparison with Similar Compounds
1-(Furan-2-yl)-4-methoxybutan-2-amine can be compared with other similar compounds, such as:
1-(Furan-2-yl)butan-2-amine: Lacks the methoxy group, which may affect its solubility and biological activity.
1-(Furan-2-yl)-4-hydroxybutan-2-amine: Has a hydroxyl group instead of a methoxy group, which can influence its reactivity and pharmacokinetics.
1-(Furan-2-yl)-4-methoxybutan-2-ol:
The presence of the methoxy group in this compound makes it unique, as it can enhance the compound’s solubility and bioavailability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(furan-2-yl)-4-methoxybutan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-11-6-4-8(10)7-9-3-2-5-12-9/h2-3,5,8H,4,6-7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBKZSACBDUVPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(CC1=CC=CO1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283453 |
Source
|
Record name | 2-Furanethanamine, α-(2-methoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201283453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461705-71-4 |
Source
|
Record name | 2-Furanethanamine, α-(2-methoxyethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461705-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furanethanamine, α-(2-methoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201283453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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